Clorhidrato de quinina

Descripción general

Descripción

El clorhidrato de quinina es un alcaloide derivado de la corteza del árbol de la quina. Se ha utilizado durante siglos como un fármaco antimalárico y es el ingrediente activo en los extractos de la quina que se han utilizado para ese propósito desde antes de 1633 . El this compound también es un antipirético y analgésico leve y se ha utilizado en preparaciones para el resfriado común .

Aplicaciones Científicas De Investigación

El clorhidrato de quinina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo preciso de acción del clorhidrato de quinina no se comprende completamente. se teoriza que la quinina y los fármacos antimaláricos relacionados son tóxicos para el parásito de la malaria al interferir con la capacidad del parásito para descomponer y digerir la hemoglobina . Los estudios in vitro indican que la quinina inhibe la síntesis de ácidos nucleicos y proteínas e inhibe la glucólisis en Plasmodium falciparum .

Análisis Bioquímico

Biochemical Properties

Quinine hydrochloride interacts with various enzymes and proteins. It is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways .

Cellular Effects

Quinine hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to enhance the antimicrobial effects of antimicrobial blue light against multidrug-resistant Gram-negative bacteria in vitro . It also has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .

Molecular Mechanism

The molecular mechanism of action of quinine hydrochloride is not entirely clear. It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . It also has gametocytocidal activity against P. vivax and P. malariae .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinine hydrochloride can change over time. For example, a study found that quinine hydrochloride enhanced the inactivation of multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii when illuminated with antimicrobial blue light .

Dosage Effects in Animal Models

The effects of quinine hydrochloride can vary with different dosages in animal models. For instance, a study found that the addition of quinine hydrochloride significantly potentiated the antimicrobial effects of antimicrobial blue light in a mouse skin abrasion infection model .

Metabolic Pathways

Quinine hydrochloride is involved in various metabolic pathways. It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways . The major metabolite of quinine is 3-hydroxyquinine, formed by CYP3A4 .

Transport and Distribution

Quinine hydrochloride is transported and distributed within cells and tissues. As a weak base, it is concentrated in the food vacuoles of P. falciparum . It is also excreted through the kidneys .

Métodos De Preparación

La preparación del clorhidrato de quinina implica transformar el sulfato de quinina en quinina, luego dispersar la quinina en un agente dispersante, agregar ácido clorhídrico o introducir gas cloruro de hidrógeno para reaccionar y obtener this compound mediante cristalización . El método utiliza ácidos y bases comunes, y solventes con baja toxicidad y bajo precio, lo que lo hace ecológico y rentable .

Análisis De Reacciones Químicas

El clorhidrato de quinina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La quinina se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la quinina en dihidroquinina.

Sustitución: La quinina puede sufrir reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, bromo y metanol . Los principales productos formados a partir de estas reacciones incluyen derivados de quinona y dihidroquinina .

Comparación Con Compuestos Similares

El clorhidrato de quinina se puede comparar con otros compuestos similares como la hidroxicloroquina y la artemeter/lumefantrina:

Hidroxicloroquina: Se utiliza para el lupus, la artritis reumatoide y la prevención de la malaria.

Artemeter/lumefantrina: Se utiliza para el tratamiento de la malaria y se considera más eficaz con menos efectos secundarios.

El this compound sigue siendo único debido a su larga historia de uso, desarrollo lento de resistencia y sus aplicaciones específicas en casos de malaria grave .

Actividad Biológica

Quinine hydrochloride (Q-HCL), a well-known alkaloid derived from the bark of the cinchona tree, has been extensively studied for its diverse biological activities. Primarily recognized for its antimalarial properties, quinine also exhibits antimicrobial, pharmacological, and toxicological effects. This article explores the biological activity of quinine hydrochloride, presenting research findings, case studies, and relevant data tables to illustrate its multifaceted roles.

Antimicrobial Activity

Quinine hydrochloride has demonstrated significant antimicrobial properties, particularly against multidrug-resistant (MDR) Gram-negative bacteria. A study investigated the capacity of Q-HCL to enhance the efficacy of antimicrobial blue light (aBL) against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated that Q-HCL not only augmented the inactivation of these bacteria but also showed a dose-dependent effect on bacterial viability.

Key Findings:

- In vitro and in vivo studies : Q-HCL combined with aBL resulted in a greater than 7-log reduction in bacterial counts at specific concentrations (≥0.500 mg/mL) .

- Biofilm disruption : Q-HCL was effective in disrupting bacterial biofilms, achieving significant reductions in viable cell counts .

Pharmacological Effects

Quinine's pharmacological effects extend beyond its antimicrobial activity. It has been shown to interact with various receptors and pathways in the body:

- Bitter Taste Receptors : Quinine acts as a pharmacochaperone for bitter taste receptors (T2Rs), enhancing their surface expression without causing internalization, which is atypical for G protein-coupled receptors (GPCRs) .

- Electrophysiological Properties : Quinine and its analogs have been found to affect the electrophysiological properties of Cys-loop receptors, indicating potential implications in neuropharmacology .

Toxicological Considerations

Despite its therapeutic benefits, quinine hydrochloride is associated with several adverse effects, particularly at high doses. Common side effects include:

- Cinchonism : Symptoms such as tinnitus, headache, and visual disturbances are reported with doses around 100 mg or higher .

- Thrombocytopenia : Quinine can induce drug-induced thrombocytopenia, leading to significant platelet count reductions. A systematic review highlighted that quinine is a common cause of acute immune-mediated reactions resulting in thrombocytopenia .

Case Study Example

A notable case involved a 35-year-old male who developed disseminated intravascular coagulation after excessive consumption of tonic water containing quinine. His condition improved following supportive care and cessation of tonic water intake, underscoring the need for caution regarding quinine consumption .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to quinine hydrochloride:

Propiedades

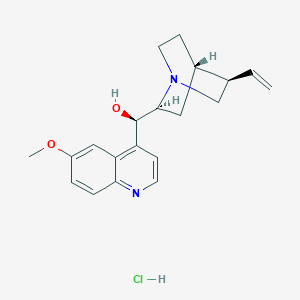

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-89-2 | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.